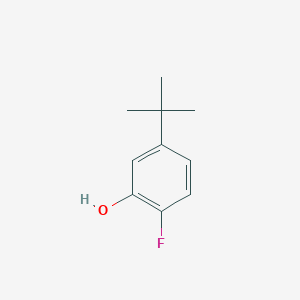

Phenol, 5-(1,1-dimethylethyl)-2-fluoro-

Description

The introduction of fluorine atoms and bulky alkyl groups into the phenolic framework imparts a range of desirable characteristics, from altered electronic properties to enhanced resistance to oxidative degradation. These modifications have paved the way for the development of novel materials and chemical entities with tailored functionalities.

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, materials science, and agrochemistry. Fluorine's high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the strength of the carbon-fluorine bond introduce unique electronic effects and metabolic stability. In the context of phenols, the presence of a fluorine atom can significantly influence the acidity of the hydroxyl group, modulate the electron density of the aromatic ring, and provide a valuable tool for probing reaction mechanisms. The introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates.

Steric hindrance, often imparted by bulky alkyl groups such as the tert-butyl group, plays a crucial role in controlling the reactivity and stability of phenolic compounds. The large size of the tert-butyl group can physically obstruct access to the reactive hydroxyl group and the aromatic ring, thereby preventing unwanted side reactions and oxidative degradation. This "shielding" effect is a key principle in the design of antioxidants and polymer stabilizers. amfine.comvinatiorganics.comuvabsorber.com Hindered phenols are widely used as primary antioxidants to protect a variety of materials, including plastics, elastomers, and lubricants, from degradation. amfine.comvinatiorganics.comuvabsorber.com The strategic placement of bulky substituents can also direct the course of chemical reactions, favoring specific isomers in synthetic transformations.

Phenol (B47542), 5-(1,1-dimethylethyl)-2-fluoro-, also known as 5-tert-butyl-2-fluorophenol, embodies the synergistic combination of fluorine substitution and steric hindrance. While specific research and application data for this particular isomer are not as extensively documented as for some of its counterparts, its chemical structure suggests significant potential in several areas of modern chemistry.

Given the known applications of related fluorinated and hindered phenols, it is plausible that Phenol, 5-(1,1-dimethylethyl)-2-fluoro- could serve as a valuable intermediate in the synthesis of:

Novel Agrochemicals and Pharmaceuticals: The unique substitution pattern may lead to compounds with desirable biological activities.

Advanced Polymer Additives: Its structure suggests potential as a specialized antioxidant or stabilizer, offering a unique balance of electronic and steric properties.

Functional Materials: It could be a building block for liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials where fine-tuning of electronic and physical properties is crucial.

The synthesis of fluorophenol derivatives, often starting from tert-butylphenol precursors, is a subject of ongoing research, highlighting the importance of this class of compounds as versatile synthetic intermediates. tandfonline.com

Table 1: Physicochemical Properties of Isomeric and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Phenol, 4-(1,1-dimethylethyl)-2-fluoro- | 38946-63-3 | C₁₀H₁₃FO | 168.21 |

| 2-tert-Butyl-5-fluorophenol (B6252698) | Not available | C₁₀H₁₃FO | 168.21 |

| 2,4-Di-tert-butylphenol | 96-76-4 | C₁₄H₂₂O | 206.32 |

| 2-Fluorophenol (B130384) | 367-12-4 | C₆H₅FO | 112.10 |

Table 2: Spectroscopic Data of a Related Isomer: Phenol, 4-(1,1-dimethylethyl)-2-fluoro-

While specific spectroscopic data for Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is scarce in publicly available literature, the data for its isomer, Phenol, 4-(1,1-dimethylethyl)-2-fluoro-, can provide some insights into the expected spectral features.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group, the aromatic ring (with C-F and C-O shifts), and potentially observable carbon-fluorine coupling. |

| Infrared (IR) Spectroscopy | A broad O-H stretching band, C-H stretching vibrations for the aromatic and alkyl groups, C=C stretching bands for the aromatic ring, and a characteristic C-F stretching vibration. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns, such as the loss of a methyl group from the tert-butyl substituent. |

Structure

3D Structure

Properties

CAS No. |

68997-57-9 |

|---|---|

Molecular Formula |

C10H13FO |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

5-tert-butyl-2-fluorophenol |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 |

InChI Key |

ZCKYNPRJKXKLFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)F)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 5 1,1 Dimethylethyl 2 Fluoro and Analogues

Historical and Contemporary Approaches to Fluorinated Phenol (B47542) Synthesis

The synthesis of fluorinated phenols has evolved from classical methods, often requiring harsh conditions, to more sophisticated and milder contemporary strategies that offer greater functional group tolerance and regioselectivity.

Diazotization and Hydrolysis Routes for Fluorophenols

One of the earliest methods for introducing a hydroxyl group onto a fluorinated aromatic ring involves the diazotization of a fluoroaniline (B8554772) followed by hydrolysis of the resulting diazonium salt. This classical approach, an extension of the Sandmeyer reaction, has been a cornerstone of aromatic chemistry. google.compitt.eduepo.org

The general process involves treating a fluoroaniline with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid at low temperatures (typically 0-10°C) to form a diazonium salt. google.com This intermediate is then hydrolyzed by heating in an aqueous acidic solution. google.compitt.edu The success of the hydrolysis step is often dependent on controlling the reaction conditions, such as the concentration of the sulfuric acid, to promote the desired reaction and minimize the formation of byproducts like tars. google.comepo.org A critical aspect of this method is the immediate removal of the resulting fluorophenol from the reaction mixture, often through steam distillation, to prevent coupling reactions with the diazonium salt. epo.org

While historically significant, this method can be limited by the need for strongly acidic and high-temperature conditions, which may not be suitable for substrates with sensitive functional groups. pitt.edu Furthermore, the generation of hydrofluoric acid as a byproduct can pose challenges with equipment, such as corrosion of glass-lined vessels. epo.org

Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine onto electron-rich aromatic rings, including phenols and their derivatives. wikipedia.org This approach utilizes reagents that act as a source of an electrophilic fluorine atom ("F+").

A variety of N-F reagents have been developed for this purpose, offering a safer and more manageable alternative to elemental fluorine. wikipedia.orgnih.gov These reagents are characterized by a nitrogen-fluorine bond where the nitrogen atom is attached to electron-withdrawing groups, which enhances the electrophilicity of the fluorine atom. wikipedia.org Examples of such reagents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as cationic reagents like N-fluoropyridinium salts and Selectfluor™. wikipedia.orgnih.govdigitellinc.com

The reaction of a phenol with an electrophilic fluorinating agent can lead to the formation of ortho- and para-fluorinated products. The regioselectivity can sometimes be influenced by factors such as hydrogen bonding between the phenolic hydroxyl group and the reagent. nih.gov However, a common challenge in the electrophilic fluorination of phenols is the potential for dearomatization of the ring. wikipedia.org

Recent advancements have focused on developing milder and more selective electrophilic fluorination methods. For instance, the use of Selectfluor™ in the presence of Et3N•3HF has been shown to be effective for the synthesis of ortho-fluorophenols from α-diazoketones under mild conditions. nih.gov

Nucleophilic Deoxyfluorination of Phenols

Nucleophilic deoxyfluorination represents a modern and versatile strategy for the synthesis of aryl fluorides directly from readily available phenols. This transformation involves the replacement of the phenolic hydroxyl group with a fluorine atom. Several innovative reagents and protocols have been developed to facilitate this conversion.

A significant advancement in deoxyfluorination has been the development of bench-stable sulfonimidoyl fluoride (B91410) reagents. wur.nlnih.gov These reagents offer an operationally simple and often safer alternative to traditional deoxyfluorination agents that can be sensitive to moisture and thermally unstable. wur.nl An example of such a reagent is N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), which has been shown to be effective for the deoxyfluorination of alcohols and can be prepared from inexpensive starting materials. nih.gov The goal in developing these reagents is to have a two-step process where the phenol first reacts with the sulfonimidoyl fluoride, followed by a nucleophilic aromatic substitution with a fluoride source. wur.nl The development of air-stable and moisture-insensitive reagents, such as certain 2-chloro-1,3-bis(aryl)imidazolium poly[hydrogen fluoride] salts, has further improved the practicality of deoxyfluorination for electron-deficient phenols. organic-chemistry.orgacs.org

The efficiency of nucleophilic deoxyfluorination is highly dependent on the reaction conditions. Optimization of parameters such as the solvent, temperature, and the nature of the fluoride source is crucial for achieving high yields and selectivity.

For instance, in the deoxyfluorination of phenols via aryl fluorosulfonate intermediates, the reaction of the intermediate with a nucleophilic fluoride source like tetramethylammonium (B1211777) fluoride (NMe4F) can often proceed under mild conditions, even at room temperature. acs.orgumn.edu However, for less reactive electron-rich or electron-neutral phenols, heating to temperatures between 80-100°C may be necessary. thieme-connect.com The choice of solvent is also critical; for example, in some systems, apolar solvents like toluene (B28343) have been found to give high fluorination efficiency. organic-chemistry.org

The development of one-pot procedures, where the phenol is converted to the aryl fluoride without isolation of intermediates, has made these methods more practical. acs.orgumn.edu For example, a one-pot conversion of phenols to aryl fluorides can be achieved using a combination of sulfuryl fluoride (SO2F2) and NMe4F. acs.orgumn.edu The optimization of these reaction parameters allows for a broad substrate scope with good functional group tolerance. acs.orgacs.orgthieme-connect.com

Synthesis of Phenol, 5-(1,1-dimethylethyl)-2-fluoro-

While a specific, detailed synthesis for Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is not extensively documented in the reviewed literature, its synthesis can be approached using the contemporary methodologies described above. A plausible synthetic route would involve the electrophilic fluorination of the corresponding precursor, 4-(1,1-dimethylethyl)phenol.

One reported method involves the reaction of m-cresol (B1676322) with Selectfluor in the presence of Eosin Y as a photocatalyst under blue light irradiation to yield 2-fluoro-5-methylphenol. guidechem.com A similar strategy could likely be applied to 4-(1,1-dimethylethyl)phenol.

Another potential route involves a palladium-catalyzed reaction. For example, 2-(3-methylphenoxy)pyridine (B15371890) can be reacted with N-fluorobis(phenyl)sulfonimide in the presence of a palladium catalyst to form an intermediate, which is then treated with sodium ethoxide to yield 2-fluoro-5-methylphenol. guidechem.com This approach could potentially be adapted for the synthesis of Phenol, 5-(1,1-dimethylethyl)-2-fluoro-.

The following table outlines a general synthetic approach based on electrophilic fluorination:

| Step | Reactant | Reagent | Conditions | Product |

| 1 | 4-(1,1-dimethylethyl)phenol | Selectfluor | Acetonitrile, room temperature | Phenol, 5-(1,1-dimethylethyl)-2-fluoro- |

This table represents a proposed synthetic route based on analogous reactions and may require further optimization.

Alkylation and Halogenation Precursors

The synthesis of substituted phenols often involves the strategic functionalization of simpler phenolic precursors through reactions like Friedel-Crafts alkylation and halogenation. The introduction of a bulky tert-butyl group is a common strategy to direct subsequent reactions and modify the properties of the final compound.

Research into synergistic Brønsted/Lewis acid catalysis has demonstrated efficient methods for the tert-butylation of phenolic compounds. chemrxiv.org Using reagents such as di-tert-butylperoxide (DTBP) or unactivated tertiary alcohols like tert-butanol, quaternary carbon centers can be synthesized on the aromatic ring. For example, the reaction of 4-tert-butylphenol (B1678320) with DTBP in the presence of iron(III) and HCl catalysts can yield 2,4-di-tert-butylphenol. chemrxiv.org Similarly, halogenated phenols can serve as precursors. Both 4-chloro- and 4-fluorophenols can be alkylated, although they may require stoichiometric amounts of iron salts to proceed effectively. chemrxiv.org

The regioselectivity of the alkylation is heavily influenced by the existing substituents on the phenol ring. Meta-substituted phenols are typically alkylated at the less-hindered ortho position relative to the hydroxyl group. chemrxiv.org However, substrates like 3-fluorophenol (B1196323) can undergo tert-butylation para to the hydroxyl group. chemrxiv.org Ortho-substituted phenols are generally less reactive but can be selectively tert-butylated at the para position. chemrxiv.org

| Phenolic Substrate | Alkylation Reagent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4-tert-butylphenol | tert-butanol | FeCl3 | 2,4-di-tert-butylphenol | 85 |

| 4-fluorophenol | DTBP | Fe(III)/HCl | 2-tert-butyl-4-fluorophenol | 64 |

| 4-chlorophenol | tert-butanol | FeCl3 (1 equiv.) | 2-tert-butyl-4-chlorophenol | 51 |

| 3-ethylphenol | DTBP | Fe(III)/TFA | 5-ethyl-2-tert-butylphenol | 58 |

| 3-fluorophenol | 2-methyl-2-propanol | FeCl3 | 5-fluoro-2-tert-butylphenol | 53 |

Hydrolysis and Fluorination Pathways for the Specific Compound

Direct fluorination of a pre-alkylated phenol is a common pathway to synthesize compounds like Phenol, 5-(1,1-dimethylethyl)-2-fluoro-. Electrophilic fluorinating reagents are often employed for this purpose. For instance, a method for preparing the analogous compound 2-Fluoro-5-methylphenol involves the direct fluorination of m-cresol using Selectfluor in an aqueous acetic acid solution, promoted by a photocatalyst like Eosin Y under blue light irradiation. guidechem.com This approach highlights a modern strategy for introducing fluorine ortho to the hydroxyl group.

In a multi-step synthesis, hydrolysis reactions can be critical for deprotection. For example, a phenol might be protected as a methyl ether (anisole derivative) to prevent unwanted side reactions during other synthetic transformations. The final step would then involve the hydrolysis of the ether to reveal the free hydroxyl group. A reported synthesis of 2-Fluoro-5-methylphenol utilizes a 2-(2-fluoro-5-methyl-phenoxy)pyridine intermediate. This intermediate is treated with methyl triflate, and the resulting product is subsequently hydrolyzed using sodium ethoxide in ethanol (B145695) to yield the final phenol. guidechem.com This demonstrates how hydrolysis can be a key final step in a synthetic sequence.

| Precursor | Fluorination Method/Reagent | Key Reaction Step | Product |

|---|---|---|---|

| m-cresol | Selectfluor, Eosin Y, Blue light | Direct electrophilic fluorination | 2-Fluoro-5-methylphenol |

| 2-(3-methylphenoxy)pyridine | N-fluorobisphenylsulfonamide, Pd catalyst | Palladium-catalyzed fluorination | 2-(2-fluoro-5-methyl-phenoxy)pyridine |

| 2-(2-fluoro-5-methyl-phenoxy)pyridine derivative | Sodium ethoxide | Hydrolysis | 2-Fluoro-5-methylphenol |

Advanced Synthetic Strategies for Substituted Phenols

The development of novel synthetic methods continues to provide more efficient and selective ways to functionalize phenolic scaffolds. These advanced strategies often employ catalysis to achieve transformations that are difficult or impossible with classical methods.

Transition Metal-Catalyzed C-F Bond Formation

The formation of a carbon-fluorine (C-F) bond is a challenging transformation due to the high kinetic barrier, despite being thermodynamically favorable. acs.org Transition metal catalysis has become a cornerstone for the synthesis of organofluorides, offering milder conditions and improved selectivity. nih.govuiowa.edu Palladium, in particular, has been extensively used for the fluorination of aromatic systems.

Palladium-catalyzed methods can be used for the fluorination of (hetero)aryl triflates and bromides. nih.gov These reactions typically involve a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle where a C-F bond is formed via reductive elimination from a high-valent palladium-fluoride complex. acs.orgnih.gov The choice of fluoride source is critical and can include reagents like TBAF(t-BuOH)₄. beilstein-journals.org More recent developments have focused on the direct C-H fluorination of arenes at room temperature using electrophilic fluorinating reagents like Selectfluor or NFSI in conjunction with a palladium catalyst. nih.gov This approach avoids the need for pre-functionalized substrates like aryl halides or triflates. nih.gov

| Catalyst System | Substrate Type | Fluorine Source | Key Transformation |

|---|---|---|---|

| Palladium | Allylic chlorides | - | Allylic C-F bond formation |

| Palladium | Aryl triflates/bromides | - | Aromatic fluorination |

| Palladium | Arenes (C-H bonds) | Selectfluor, NFSI | Direct C-H fluorination |

| Ruthenium | Phenol substrates (η⁶ complex) | Fluoride | Deoxyfluorination |

Csp²–H Functionalization Methodologies for Phenolic Scaffolds

Direct functionalization of carbon-hydrogen (C-H) bonds on aromatic rings represents a highly atom- and step-economical strategy for elaborating molecular structures. nih.govresearchgate.net Given that simple, non-functionalized phenols are readily available building blocks, direct Csp²–H functionalization is a powerful tool for increasing their molecular complexity. rsc.org This approach avoids the use of pre-functionalized aryl halides or organometallic reagents, making it a more sustainable and efficient process. nih.gov

A wide array of methods for the direct Csp²–H functionalization of unprotected phenols has been developed, utilizing catalytic systems based on transition metals, acids, or bases, as well as non-catalytic protocols promoted by light or electricity. nih.gov Transition metals like gold have been employed for the regioselective incorporation of carbene units into activated rings such as phenols. acs.org First-row transition metals like cobalt are also gaining interest for sustainable C-H amination reactions, which proceed through metal-nitrenoid intermediates. nih.gov These methodologies provide direct access to highly functionalized phenols, which are valuable in materials science and medicinal chemistry. rsc.org

| Methodology | Catalyst/Promoter | Type of Functionalization | Key Advantage |

|---|---|---|---|

| Carbene Transfer | Gold(I) complexes | C-C bond formation | High regioselectivity in activated rings |

| Amination | Cobalt(III) complexes | C-N bond formation | Use of sustainable first-row transition metals |

| General C-C coupling | Transition-metals, acids, bases | Various C-C bonds | Atom- and step-economy |

| General Functionalization | Light (Photocatalysis) | Various | Metal-free/mild conditions |

Electrochemical Synthesis Routes for Phenolic Oxidation Products

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, allowing for selective transformations under mild conditions by tuning parameters like electrode material and applied potential. confex.com The irreversible electrooxidation of phenols is a viable route to value-added products. confex.com

A common outcome of phenol oxidation is the formation of quinones. confex.com For example, the electrochemical oxidation of phenol can produce benzoquinone or o-quinone. nih.gov However, this process is often complicated by electrode fouling, where polymerization of the initial phenoxy radical passivates the electrode surface. nih.govacs.org To circumvent this issue, indirect methods have been developed. One approach involves the use of a chemical oxidant or mediator, such as the hypervalent iodine reagent [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). psu.edunih.gov HTIB chemically oxidizes the phenol to a quinone in solution, and the resulting quinone can then be electrochemically reduced at the electrode without causing fouling. acs.org Besides quinone formation, electrochemical oxidation can also lead to other reactions, such as the selective carbon-carbon dimerization of bulky phenols. confex.com

| Phenolic Substrate | Method | Primary Product(s) | Key Challenge/Solution |

|---|---|---|---|

| Phenol, Hydroquinone, Catechol | Direct electrochemical oxidation | Quinones, Polymers | Electrode fouling by polymerization |

| Phenol, Resorcinol | Chemical oxidation with HTIB | Quinones | Requires a 6:1 HTIB:compound ratio for complete oxidation |

| Bulky Phenols | Direct electrochemical oxidation | C-C Dimers | Dependent on electrode material and potential |

| Phenol | Indirect (HTIB-mediated) | Benzoquinone (BQ) | Avoids electrode fouling by reducing the quinone product |

Chemical Reactivity and Mechanistic Investigations of Phenol, 5 1,1 Dimethylethyl 2 Fluoro

Influence of the Fluoro Substituent on Aromatic Reactivity

The fluorine atom at the C-2 position significantly modulates the reactivity of the aromatic ring through a combination of inductive and resonance effects. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that deactivates the benzene (B151609) ring towards electrophilic attack by decreasing its electron density. researchgate.netstackexchange.com

Impact of the tert-Butyl Group on Steric Hindrance and Electronic Properties

The tert-butyl group at the C-5 position primarily influences the molecule's reactivity through steric and electronic effects. nih.gov

Steric Hindrance: As a large and bulky alkyl group, the tert-butyl substituent introduces significant steric hindrance. nih.govmdpi.com This bulkiness can impede the approach of reagents to the adjacent C-4 and C-6 positions on the aromatic ring, potentially slowing down or inhibiting reactions at these sites. nih.govlibretexts.org In electrophilic aromatic substitution, this steric effect often leads to a preference for substitution at the less hindered para position over the ortho position relative to the directing group. libretexts.orgstackexchange.com

Electronic Properties: The tert-butyl group is an electron-donating group through induction (+I effect). nih.govcdnsciencepub.com This effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution and stabilizing the carbocation intermediate (arenium ion) formed during the reaction. uci.edustackexchange.com This activating effect makes the ring more nucleophilic compared to unsubstituted benzene. nih.gov The hydrophobic nature of the tert-butyl group also influences the molecule's solubility and interactions in non-polar environments. nih.gov

The combined electronic and steric effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Electrophilic Aromatic Substitution |

| -OH | 1 | Strong +R, -I (net activating) | Small | Strong ortho, para-director |

| -F | 2 | Strong -I, Weak +R (net deactivating) | Small | ortho, para-director |

| -C(CH₃)₃ | 5 | Weak +I (activating) | Large | Weak ortho, para-director; hinders adjacent positions |

Oxidation Pathways of Sterically Hindered Fluorinated Phenols

Sterically hindered phenols are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.govvinatiorganics.com The oxidation of these compounds can proceed through various pathways, leading to the formation of stable phenoxy radicals.

The primary step in the antioxidant action of hindered phenols is the donation of the hydrogen atom from the hydroxyl group to a free radical, resulting in the formation of a phenoxy radical. nih.govresearchgate.net

The stability of the resulting phenoxy radical is a crucial factor in the antioxidant efficacy of the parent phenol (B47542). nih.gov In Phenol, 5-(1,1-dimethylethyl)-2-fluoro-, the stability of its corresponding phenoxy radical is enhanced by two main factors:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized into the aromatic π-system, spreading the radical character over the ortho and para positions of the ring.

Steric Shielding: The bulky tert-butyl group and the ortho-fluoro substituent sterically protect the radical center on the oxygen atom from further reactions, such as dimerization or disproportionation, thereby increasing its lifetime. nih.govresearchgate.net

The synthesis of the highly stable 2,4,6-tri-tert-butylphenoxyl radical from its parent phenol via oxidation with potassium ferricyanide (B76249) in a basic solution is a well-documented example illustrating the formation of such species. rsc.org

The cleavage of the phenolic O-H bond can occur through different mechanisms, which are broadly classified as homolytic or heterolytic. Computational studies on para-substituted sterically hindered phenols have elucidated the thermodynamics of these pathways. stuba.sk

Hydrogen Atom Transfer (HAT): This is a homolytic process where the O-H bond breaks, transferring a hydrogen atom (proton and electron) to a radical species. This is often the primary mechanism for radical scavenging. stuba.sk

ArOH + R• → ArO• + RH

Single-Electron Transfer – Proton Transfer (SET-PT): This is a two-step heterolytic process. It begins with the transfer of an electron from the phenol to an oxidizing agent to form a radical cation, followed by the loss of a proton. stuba.sk

ArOH → ArOH•+ + e⁻

ArOH•+ → ArO• + H+

Sequential Proton Loss Electron Transfer (SPLET): This is another two-step heterolytic pathway that is favored in polar solvents. It starts with the deprotonation of the phenol to form a phenoxide anion, which is then oxidized by single electron transfer. stuba.sk

ArOH → ArO⁻ + H+

ArO⁻ → ArO• + e⁻

The relative contribution of each pathway depends on factors such as the structure of the phenol, the nature of the oxidizing species, and the polarity of the solvent. Electron-donating groups, like the tert-butyl group, tend to lower the bond dissociation energy (BDE) and ionization potential (IP), facilitating the HAT and SET-PT mechanisms, respectively. stuba.sk

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. uci.edu For Phenol, 5-(1,1-dimethylethyl)-2-fluoro-, the substitution pattern is governed by the combined influence of the -OH, -F, and -C(CH₃)₃ groups.

Hydroxyl (-OH): A powerful activating group and a strong ortho, para-director due to its +R effect.

tert-Butyl (-C(CH₃)₃): A weakly activating group and an ortho, para-director due to its +I effect. stackexchange.comucla.edu

Fluoro (-F): A deactivating group but an ortho, para-director. researchgate.netlibretexts.org

The positions on the ring available for substitution are C-3, C-4, and C-6. A qualitative analysis of the directing effects suggests the following:

Position C-6: Activated by the ortho -OH and para -C(CH₃)₃ groups. It is sterically hindered by the adjacent -OH and the bulky -C(CH₃)₃ group.

Position C-4: Activated by the para -OH and ortho -C(CH₃)₃ groups. This position is generally less sterically hindered than the ortho positions. libretexts.org

Position C-3: Activated by the ortho -F and meta to the other two groups. This position is generally the least favored for electrophilic attack.

Considering the powerful directing effect of the hydroxyl group and the steric hindrance from the tert-butyl group, electrophilic substitution is most likely to occur at the C-4 position, which is para to the strongly activating hydroxyl group and relatively unhindered. libretexts.org

| Position | Activation by -OH | Activation by -C(CH₃)₃ | Activation by -F | Steric Hindrance | Predicted Reactivity |

| C-3 | meta | meta | ortho | Low | Low |

| C-4 | para | ortho | meta | Moderate | High |

| C-6 | ortho | para | para | High | Moderate to Low |

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of a phenol can participate in nucleophilic reactions, though it is generally a poor leaving group (as OH⁻). libretexts.org Therefore, its conversion to a better leaving group is often required.

Activation: The hydroxyl group can be activated for nucleophilic substitution by protonation under strong acidic conditions, forming an -OH₂⁺ group, which can leave as a water molecule. libretexts.org Alternatively, deprotonation with a base forms a phenoxide ion (ArO⁻), a potent nucleophile that can react with electrophiles (e.g., alkyl halides in the Williamson ether synthesis). msu.edu

Esterification and Etherification: The phenolic hydroxyl group can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) to form esters, or with alkyl halides (often after conversion to the phenoxide) to form ethers. msu.edu The steric hindrance provided by the ortho-fluoro substituent may influence the rate of these reactions.

Deoxyfluorination: The hydroxyl group of phenols can be directly replaced by a fluorine atom in a process known as deoxyfluorination. nih.gov This transformation can be achieved using specialized reagents. While electron-rich phenols can be challenging substrates for some nucleophilic fluorination methods, transition metal-mediated approaches, such as those using ruthenium π-complexes, have been developed to facilitate the deoxyfluorination of a broad range of phenols, including those with electron-donating groups. acs.orgharvard.edu Such a reaction would convert Phenol, 5-(1,1-dimethylethyl)-2-fluoro- into 1,4-difluoro-2-tert-butylbenzene. The reaction often proceeds by activating the phenol through coordination to the metal center, making the ring susceptible to nucleophilic attack by a fluoride (B91410) source. acs.org

Mechanistic Insights into Derivatization and Transformation Reactions

The chemical behavior of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is governed by the interplay of its functional groups: the phenolic hydroxyl, the bulky tert-butyl substituent, the electron-withdrawing fluorine atom, and the aromatic ring. Mechanistic investigations into the derivatization and transformation of this compound and its structural analogs reveal key details about the roles of catalysts, reagents, kinetics, and thermodynamics in guiding reaction outcomes.

Role of Specific Catalysts and Reagents

The transformation of 5-tert-butyl-2-fluorophenol and related phenolic compounds is highly dependent on the choice of catalysts and reagents, which dictate the type and selectivity of the reaction. Common transformations include alkylation, oxidation, and coupling reactions.

Catalysis in Alkylation Reactions: Alkylation reactions, particularly Friedel-Crafts type processes, are fundamental for modifying the aromatic ring. The tert-butylation of fluorophenols, for instance, can be achieved using a synergistic dual Brønsted/Lewis acid catalytic system. In studies on related fluorophenols, a combination of an iron(III) salt like FeCl₃ (a Lewis acid) and a Brønsted acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) has been shown to be effective. chemrxiv.org This dual system enhances both reactivity and selectivity. chemrxiv.org The Lewis acid is proposed to increase the acidity of the Brønsted acid, facilitating the formation of the alkylating agent from precursors like di-tert-butyl peroxide or tert-butanol. chemrxiv.org

Solid acid catalysts are also employed, offering advantages in terms of reusability and process efficiency. Molybdate- and tungstate-promoted zirconia, as well as sulfated zirconia supported on perlite, have demonstrated high activity in the vapor-phase tert-butylation of phenols. researchgate.netmdpi.com These catalysts possess both Brønsted and Lewis acid sites on their surface, which are crucial for activating the alkylating agent and facilitating the electrophilic aromatic substitution. mdpi.com Ionic liquids, such as 1H-imidazole-1-acetic acid tosilate, represent another class of catalysts that can effectively promote the alkylation of phenols with tert-butyl alcohol under milder conditions. acs.org

Catalysis in Oxidation Reactions: The phenolic hydroxyl group is susceptible to oxidation, which can be controlled to yield specific products like quinones or diphenoquinones. This transformation is often mediated by metal complex catalysts. For example, iron porphyrin complexes, both in homogeneous and supported forms, have been used to catalyze the oxidation of sterically hindered phenols like 2,6-di-tert-butylphenol (B90309) using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov Similarly, cobalt(II) complexes, such as 5, 10, 15, 20-tetraphenylporphyrinatocobalt(II), can efficiently catalyze the oxidation of substituted catechols to the corresponding quinones using molecular oxygen. ekb.eg The mechanism in these cases often involves the formation of a ternary complex between the catalyst, the phenol substrate, and the oxidant, potentially proceeding through radical intermediates. ekb.eg

The table below summarizes various catalysts and reagents used in the transformation of phenolic compounds structurally related to 5-tert-butyl-2-fluorophenol.

| Reaction Type | Substrate Example | Catalyst System | Reagent(s) | Key Finding |

| Alkylation | 4-Fluorophenol | FeCl₃ / HCl | Di-tert-butyl peroxide | Synergistic Brønsted/Lewis acid catalysis enhances reactivity and site-selectivity. chemrxiv.org |

| Alkylation | Phenol | Molybdate-promoted Zirconia | tert-Butanol | Solid acid catalyst provides good conversion with excellent para-selectivity. researchgate.net |

| Alkylation | p-Cresol | Sulfated Zirconia Perlite | tert-Butanol | Catalyst with Brønsted and Lewis acid sites is efficient for vapor-phase alkylation. mdpi.com |

| Alkylation | Phenol | [HIMA]OTs (Ionic Liquid) | tert-Butanol | Provides an efficient and recyclable catalytic system for tert-butylation. acs.org |

| Oxidation | 2,6-di-tert-butylphenol | Iron Porphyrin Tetracarboxylate | tert-Butyl hydroperoxide | Water-soluble iron porphyrins show high catalytic activity for oxidation. nih.gov |

| Oxidation | 3,5-di-tert-butylcatechol | Cobalt(II) Porphyrin Complex | Molecular Oxygen | The system acts as a functional model for catecholase activity. ekb.eg |

Reaction Kinetics and Thermodynamic Considerations

The outcome of derivatization reactions is also a function of kinetic and thermodynamic parameters. The distribution of products can be governed by whether the reaction is under kinetic control (where the fastest-forming product dominates) or thermodynamic control (where the most stable product dominates).

In the alkylation of phenols, a classic example of this dichotomy is observed in O- versus C-alkylation. The initial reaction, particularly with weaker acid catalysts, can kinetically favor O-alkylation to form a phenyl ether. researchgate.net However, this ether product can subsequently undergo rearrangement (isomerization) to the more thermodynamically stable C-alkylated phenol, especially at higher temperatures or with stronger acid catalysts. researchgate.net Furthermore, within C-alkylation, steric hindrance from the bulky tert-butyl group and the directing effects of the hydroxyl and fluorine substituents influence the regioselectivity (ortho vs. para substitution). Isomerization from the sterically hindered, thermodynamically less favored ortho-isomer to the para-isomer is a common phenomenon. researchgate.net

Kinetic studies on the alkylation of phenol with tert-butyl alcohol using an ionic liquid catalyst have provided quantitative insights into the reaction's energy profile. acs.org The reaction was found to be endothermic and spontaneous under the studied conditions. acs.org

The table below presents the thermodynamic and kinetic parameters calculated for this related alkylation reaction. acs.org

| Parameter | Symbol | Value | Unit |

| Activation Energy | Eₐ | 97.46 | kJ/mol |

| Pre-exponential Factor | k₀ | 2.7598 × 10¹³ | - |

| Enthalpy of Activation | ΔH | 94.75 | kJ/mol |

| Entropy of Activation | ΔS | 20.98 | J/mol·K |

| Gibb's Free Energy of Activation | ΔG* | 87.89 | kJ/mol |

Data derived from the alkylation of phenol with tert-butyl alcohol at 343 K. acs.org

These values indicate a significant energy barrier for the reaction, as shown by the high activation energy and positive enthalpy of activation. acs.org The positive entropy of activation suggests a more disordered transition state compared to the reactants. acs.org For other reactions, such as the oxidation of cyclohexene (B86901) catalyzed by LaCoO₃ perovskite nanoparticles, first-order reaction kinetics have been observed, with an apparent activation energy of 57 kJ/mol. rsc.org Such kinetic analyses are crucial for optimizing reaction conditions, including temperature, concentration, and catalyst loading, to maximize the yield of desired products in the transformations of 5-tert-butyl-2-fluorophenol.

Theoretical and Computational Chemistry Studies

Quantum Chemical Computations for Electronic Structure Analysis

Quantum chemical computations are fundamental to understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy, from which numerous molecular properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital most likely to accept an electron, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

A hypothetical data table for such a DFT study on Phenol (B47542), 5-(1,1-dimethylethyl)-2-fluoro- would resemble the following:

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Note: The values in this table are placeholders and would be determined by specific DFT calculations.

DFT calculations also allow for the analysis of the electron density distribution within a molecule, which is critical for understanding its reactivity. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For Phenol, 5-(1,1-dimethylethyl)-2-fluoro-, one would expect the oxygen atom of the hydroxyl group and the fluorine atom to be electron-rich due to their high electronegativity, while the carbon atoms attached to them would be relatively electron-poor.

Local reactivity descriptors, such as Fukui functions, can be derived from the electron density to predict the most likely sites for nucleophilic, electrophilic, and radical attack. These descriptors provide a more nuanced view of reactivity than atomic charges alone. Studies on other substituted phenols have utilized these methods to predict sites of reaction and explain observed reactivity patterns. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamics. nih.gov For Phenol, 5-(1,1-dimethylethyl)-2-fluoro-, MD simulations can explore the rotational barriers around single bonds, such as the C-O bond of the hydroxyl group and the C-C bond connecting the tert-butyl group to the aromatic ring. chemistrysteps.com

The orientation of the hydroxyl group relative to the ortho-fluoro substituent is of particular interest. It can exist in a cis or trans conformation, with the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom influencing the relative stability of these conformers. Computational studies on 2-tert-butylphenol (B146161) have shown that the hydroxyl group prefers a conformation pointing away from the bulky tert-butyl group to minimize steric interactions. nih.gov Similarly, the bulky tert-butyl group in Phenol, 5-(1,1-dimethylethyl)-2-fluoro- will influence the conformational preferences of the entire molecule. MD simulations can map the potential energy surface associated with these rotations, identifying the lowest energy conformations and the energy barriers between them.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For a given reaction involving Phenol, 5-(1,1-dimethylethyl)-2-fluoro-, such as electrophilic aromatic substitution or oxidation of the phenolic hydroxyl group, computational methods can identify the structures of intermediates and transition states.

By calculating the activation energies (the energy difference between reactants and the transition state), the kinetic feasibility of different pathways can be compared. For example, in a study of the Kolbe-Schmitt reaction of di-tert-butylphenol, DFT was used to calculate the Gibbs free energy barriers for CO2 addition at different positions on the aromatic ring, thereby identifying the kinetically and thermodynamically favored products. researchgate.net A similar approach could be applied to predict the regioselectivity of reactions involving Phenol, 5-(1,1-dimethylethyl)-2-fluoro-.

Elucidation of Structure-Reactivity Relationships

The ortho-fluoro substituent is an electron-withdrawing group via induction but an electron-donating group via resonance. The para-tert-butyl group is a weak electron-donating group. These electronic effects modulate the electron density of the aromatic ring and the acidity of the phenolic proton.

The large size of the tert-butyl group exerts significant steric hindrance, which can influence both the conformation and reactivity of the molecule. nih.gov Research on phenols with bulky ortho substituents, such as 2,6-di-tert-butylphenol (B90309), demonstrates that steric hindrance can dramatically decrease the rate of reactions involving the hydroxyl group, such as hydrogen atom abstraction. cmu.edu In Phenol, 5-(1,1-dimethylethyl)-2-fluoro-, the para-positioning of the tert-butyl group means it does not directly shield the hydroxyl group. However, its bulk can still influence the approach of reactants to the aromatic ring, potentially affecting the regioselectivity of substitution reactions. Conformational analyses of other sterically hindered phenols have shown that bulky groups can force other substituents, and even the aromatic ring itself, to adopt non-planar conformations to relieve strain. rsc.org

Electronic Effects of the Fluoro Substituent

The introduction of a fluorine atom at the ortho position of the phenolic ring in 5-(1,1-dimethylethyl)-2-fluoro-phenol significantly influences the electronic properties of the molecule. This influence is a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (+M). Understanding the interplay of these effects is crucial for predicting the reactivity and properties of the compound.

The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect. wikipedia.org This effect involves the polarization of the sigma (σ) bond between the fluorine atom and the carbon atom of the benzene (B151609) ring, which in turn causes a cascade of electron withdrawal from adjacent atoms. This -I effect tends to decrease the electron density of the aromatic ring, making the phenol less susceptible to electrophilic attack compared to its non-fluorinated counterpart.

Conversely, the fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring, a phenomenon known as the resonance or mesomeric effect (+M). wikipedia.org This donation of electron density counteracts the inductive effect to some extent. In phenols, this resonance effect is particularly important as it can stabilize the phenoxide ion formed upon deprotonation.

Theoretical and computational studies on simpler, related molecules such as 2-fluorophenol (B130384) and para-fluorophenol provide insight into the electronic landscape of 5-(1,1-dimethylethyl)-2-fluoro-phenol. For instance, Natural Bond Orbital (NBO) analysis on cis-2-fluorophenol has provided supporting information for an intramolecular interaction between the fluorine and the hydroxyl group, which can influence the electronic distribution. researchgate.net

The following table summarizes key electronic parameters for the fluoro substituent, derived from studies on substituted benzenes and phenols, which can be used to infer the electronic effects in 5-(1,1-dimethylethyl)-2-fluoro-phenol.

| Parameter | Value | Description |

|---|---|---|

| Hammett Constant (σp) | +0.062 | Indicates a net electron-withdrawing effect from the para position. wikipedia.org |

| Hammett Constant (σm) | +0.337 | Indicates a stronger electron-withdrawing effect from the meta position. wikipedia.org |

| Calculated Dipole Moment (p-fluorophenol) | 2.4851 D | Reflects the overall charge distribution and polarity of the molecule. imist.ma |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Phenol (B47542), 5-(1,1-dimethylethyl)-2-fluoro-, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-tert-butyl-2-fluorophenol (B1611432), the spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the tert-butyl group.

The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. The tert-butyl group, containing nine equivalent protons, will produce a sharp, strong singlet. The three aromatic protons are chemically distinct and will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

Expected ¹H NMR Data and Interpretation:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -C(CH₃)₃ | ~1.3 | Singlet (s) | N/A |

| -OH | Variable (e.g., 4.5-5.5) | Broad Singlet (br s) | N/A |

| H-6 | ~6.8-7.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-5 Hz |

| H-5 | ~7.0-7.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-3 Hz |

| H-3 | ~7.1-7.3 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 8-10 Hz |

Note: These are predicted values based on known substituent effects. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. In 4-tert-butyl-2-fluorophenol, all ten carbon atoms are chemically non-equivalent, and thus ten signals are expected in the proton-decoupled spectrum. The presence of fluorine introduces carbon-fluorine (C-F) coupling, which provides valuable structural information. The carbon directly bonded to fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF), while other nearby carbons will show smaller couplings (²JCF, ³JCF, etc.).

Expected ¹³C NMR Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

| -C (CH₃)₃ | ~34 | Small or unresolved |

| -C(C H₃)₃ | ~31 | Small or unresolved |

| C-3 | ~115 | ²JCF ≈ 15-25 Hz |

| C-5 | ~118 | ⁴JCF ≈ 1-5 Hz |

| C-6 | ~125 | ³JCF ≈ 5-10 Hz |

| C-4 | ~144 | ⁴JCF ≈ 1-5 Hz |

| C-1 | ~147 | ²JCF ≈ 10-15 Hz |

| C-2 | ~152 | ¹JCF ≈ 235-250 Hz |

Note: These are predicted values. The chemical shifts and coupling constants are influenced by solvent and other experimental conditions.

¹⁹F NMR for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is an excellent nucleus for NMR studies. The chemical shift of the fluorine atom in 4-tert-butyl-2-fluorophenol is influenced by its position on the aromatic ring and the electronic effects of the hydroxyl and tert-butyl groups. The signal will be split into a multiplet due to coupling with the ortho, meta, and para protons. For 2-fluorophenol (B130384) derivatives, the ¹⁹F chemical shift is typically observed in the range of -135 to -145 ppm relative to a CFCl₃ standard.

Expected ¹⁹F NMR Data:

Predicted Chemical Shift (δ, ppm): -138 to -142

Multiplicity: Doublet of doublet of doublets (ddd)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary. mdpi.com

For 4-tert-butyl-2-fluorophenol, key vibrational modes include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group and hydrogen bonding.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are observed just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: These occur in the 1450-1600 cm⁻¹ region and are characteristic of the benzene (B151609) ring.

C-O Stretch: A strong band in the IR spectrum, typically found between 1200 and 1260 cm⁻¹ for phenols.

C-F Stretch: A strong and characteristic absorption in the IR spectrum, expected in the 1200-1250 cm⁻¹ region.

Expected Characteristic Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3200-3600 | Weak | Strong, Broad (IR) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850-3000 | 2850-3000 | Strong |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O stretch | 1200-1260 | Weak | Strong (IR) |

| C-F stretch | 1200-1250 | Weak | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the aromatic ring. The position and intensity of these bands are sensitive to the substituents on the ring.

For 4-tert-butyl-2-fluorophenol, two primary absorption bands are expected, analogous to those in phenol itself:

An intense band (the primary band) around 210-225 nm.

A less intense band (the secondary band) with fine structure, typically around 270-285 nm. researchgate.net

The electron-donating hydroxyl and tert-butyl groups, and the electron-withdrawing fluorine atom, will cause slight shifts (either bathochromic or hypsochromic) in the positions of these absorption maxima (λmax) compared to unsubstituted phenol. The spectrum is also sensitive to the pH of the solution, as deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to a significant red shift of the absorption bands.

Expected UV-Vis Absorption Data (in a neutral, non-polar solvent):

| Transition | Predicted λmax (nm) |

| π → π* (Primary) | ~220 |

| π → π* (Secondary) | ~275 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. upce.cz For Phenol, 5-(1,1-dimethylethyl)-2-fluoro- (C₁₀H₁₃FO), the expected exact mass can be calculated with high precision.

Molecular Formula and Exact Mass:

Formula: C₁₀H₁₃FO

Calculated Exact Mass: 168.09504 u

Electron ionization (EI) mass spectrometry also reveals characteristic fragmentation patterns that provide further structural evidence. The molecular ion (M⁺•) peak is expected to be prominent. A key fragmentation pathway for tert-butylated phenols is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation, resulting in a strong peak at [M-15]⁺. Subsequent fragmentation may involve the loss of other small molecules or radicals.

Expected Key Fragments in Mass Spectrum:

| m/z Value (Nominal) | Proposed Fragment | Fragmentation Pathway |

| 168 | [C₁₀H₁₃FO]⁺• | Molecular Ion (M⁺•) |

| 153 | [C₉H₁₀FO]⁺ | M⁺• - •CH₃ |

| 125 | [C₈H₆FO]⁺ | [M-15]⁺ - C₂H₄ |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The real-time analysis of chemical reactions involving Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In situ spectroscopic techniques offer a powerful means to achieve this by monitoring the reaction mixture directly without the need for sample extraction. spectroscopyonline.com This approach is particularly valuable when dealing with labile species that might not survive offline analysis. spectroscopyonline.com

A key challenge in monitoring reactions of fluorinated compounds is the selective tracking of the fluorine-containing species. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, has emerged as a highly effective tool for this purpose. acs.orgacs.org Its non-invasive nature allows for the direct observation of the fluorine environment, providing unique insights into structural changes occurring during a reaction. nih.gov For instance, in a hypothetical reaction where Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is undergoing a substitution at the fluorine position, ¹⁹F-NMR can track the disappearance of the parent compound's signal and the appearance of new signals corresponding to the fluorinated products. acs.orgacs.org

In addition to NMR, other advanced spectroscopic methods can be employed. Time-Resolved Infrared (TRIR) spectroscopy, for example, can provide detailed information on the vibrational modes of molecules, enabling the study of reaction dynamics on ultrafast timescales. numberanalytics.com For a reaction involving Phenol, 5-(1,1-dimethylethyl)-2-fluoro-, TRIR could potentially be used to monitor changes in the C-F bond stretching frequency, offering insights into the reaction mechanism. numberanalytics.com

Hyphenated techniques, which combine the separation capabilities of chromatography with the specificity of spectroscopic detection, are also invaluable for analyzing complex reaction mixtures. numberanalytics.com A combination of High-Pressure Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or NMR can separate and identify various components in the reaction mixture, including reactants, intermediates, and products. acs.orgacs.org

The large datasets generated by these in situ monitoring techniques often necessitate the use of advanced data analysis methods like chemometrics. numberanalytics.combath.ac.uk Chemometric analysis can help to deconvolve complex spectra and identify underlying trends and patterns, facilitating the determination of reaction kinetics and the identification of key reaction species. numberanalytics.combath.ac.uk

Below is a hypothetical data table illustrating how in situ ¹⁹F-NMR could be used to monitor the progress of a reaction involving Phenol, 5-(1,1-dimethylethyl)-2-fluoro-.

| Reaction Time (minutes) | Chemical Shift (ppm) of Reactant¹ | Relative Integral of Reactant¹ | Chemical Shift (ppm) of Product² | Relative Integral of Product² |

| 0 | -135.2 | 1.00 | - | - |

| 15 | -135.2 | 0.78 | -140.5 | 0.22 |

| 30 | -135.2 | 0.55 | -140.5 | 0.45 |

| 60 | -135.2 | 0.23 | -140.5 | 0.77 |

| 120 | -135.2 | 0.05 | -140.5 | 0.95 |

¹Phenol, 5-(1,1-dimethylethyl)-2-fluoro- ²Hypothetical Fluorinated Product

This table demonstrates the decrease in the relative concentration of the starting material and the corresponding increase in the product concentration over time, as would be observed in a typical in situ NMR experiment.

Derivatization Strategies for Chemical Modification and Analytical Enhancement

Introduction of Functional Groups for Enhanced Reactivity

The introduction of new functional groups onto the 4-tert-butyl-2-fluorophenol (B1611432) scaffold is a primary strategy to modulate its reactivity for subsequent chemical transformations. libretexts.org A functional group is a specific arrangement of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. libretexts.orglibretexts.org The existing hydroxyl group and the aromatic ring are the principal sites for such modifications.

The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of 4-tert-butyl-2-fluorophenol, the positions ortho to the hydroxyl group are position 6 (sterically hindered by the tert-butyl group) and position 2 (occupied by fluorine). The position para to the hydroxyl group is occupied by the tert-butyl group. Therefore, electrophilic substitution will primarily be directed to the positions ortho to the tert-butyl group and meta to the hydroxyl group, which are less activated. However, the strong activating effect of the hydroxyl group can still facilitate reactions at the available ortho position (position 3).

Key reactions for introducing new functional groups include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group (-NO2) onto the aromatic ring. The nitro group is a versatile functional group that can be subsequently reduced to an amino group (-NH2).

Halogenation: The introduction of additional halogen atoms (e.g., -Br, -Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These new halogenated sites can serve as handles for cross-coupling reactions.

Acylation: Friedel-Crafts acylation can introduce an acyl group (-COR) to the aromatic ring, creating a ketone. This reaction typically uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.

Borylation: The introduction of a boronic acid or boronic ester group can create a versatile intermediate for Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds. For instance, related phenols can be functionalized with boronic ester groups. chemicalbook.com

| Reaction Type | Typical Reagent(s) | Functional Group Introduced | Potential for Enhanced Reactivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Can be reduced to an amine for amide synthesis or diazotization. |

| Halogenation | Br₂, FeBr₃ or NBS | Bromo (-Br) | Enables participation in cross-coupling reactions (e.g., Suzuki, Heck). |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) | Introduces a ketone, which can undergo further carbonyl chemistry. |

| Borylation | Bis(pinacolato)diboron, catalyst | Boronic Ester (-B(OR)₂) | Key intermediate for Suzuki coupling to form biaryl compounds. |

Preparation of Esters, Ethers, and Amides

The nucleophilic hydroxyl group of 4-tert-butyl-2-fluorophenol is the primary site for the synthesis of esters and ethers.

Esters are typically formed through the reaction of the phenol (B47542) with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or anhydride. This reaction, known as esterification, is often catalyzed by a base (e.g., pyridine) or an acid. The resulting esters can have significantly different properties, such as increased lipophilicity or altered biological activity, compared to the parent phenol.

Ethers are generally synthesized via the Williamson ether synthesis. This method involves deprotonating the phenol with a strong base (e.g., sodium hydride) to form the corresponding phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether linkage. This is a versatile method for attaching a wide variety of alkyl or aryl groups to the phenolic oxygen.

Amides are not formed directly from phenols. However, they can be prepared from derivatives of 4-tert-butyl-2-fluorophenol. One common route involves first introducing an amino group (-NH2) onto the aromatic ring, for example by nitration followed by reduction. The resulting aminophenol can then be reacted with a carboxylic acid derivative to form an amide.

| Derivative Type | General Reaction | Reagent Class | Example Reagent |

|---|---|---|---|

| Ester | Phenol + Acyl Halide → Ester + HX | Acyl Halides / Anhydrides | Acetyl Chloride, Benzoyl Chloride |

| Ether | Phenoxide + Alkyl Halide → Ether + NaX | Alkyl Halides | Methyl Iodide, Benzyl Bromide |

Strategies for Analytical Derivatization

Derivatization is a crucial step in the analysis of many organic compounds by gas chromatography (GC). For polar compounds like phenols, derivatization serves to increase volatility, improve thermal stability, and enhance detector response, leading to better peak shape and sensitivity. gcms.cz

While pentafluorobenzyl bromide (PFBBr) is more commonly cited for derivatizing phenols to form ethers, pentafluorobenzoyl chloride (PFBC) can also be used to form the corresponding pentafluorobenzoyl esters. The principle is to attach a polyfluorinated group to the analyte. researchgate.net The high electronegativity of the fluorine atoms makes the resulting derivative highly sensitive to electron capture detection (ECD), a very sensitive detection method used in gas chromatography. This allows for the trace-level determination of phenols in complex matrices. researchgate.net

The derivatization reaction involves the acylation of the phenolic hydroxyl group with PFBC, typically in the presence of a base catalyst in an organic solvent. The resulting pentafluorobenzoyl ester is more volatile and less polar than the parent phenol, making it well-suited for GC analysis.

Trimethylsilylation is one of the most widely used derivatization techniques for GC analysis. sigmaaldrich.com It involves the replacement of the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, -Si(CH3)3. gcms.cztcichemicals.com This process significantly reduces the polarity of the phenol, decreases intermolecular hydrogen bonding, and increases its volatility and thermal stability. tcichemicals.com

The reaction is typically performed by heating the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netmdpi.comthermofisher.com A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reaction rate, especially for sterically hindered phenols. sigmaaldrich.comcaltech.edu The resulting TMS ethers are amenable to analysis by GC-Mass Spectrometry (GC-MS), providing excellent chromatographic separation and mass spectra that are useful for structural confirmation. researchgate.net While the TMS derivatives are effective, they are susceptible to hydrolysis and must be handled in anhydrous conditions. caltech.edu

| Technique | Common Reagent(s) | Derivative Formed | Primary Analytical Advantage | Detector |

|---|---|---|---|---|

| Fluoroacylation | PFBC or PFBBr | Pentafluorobenzoyl Ester or Ether | Greatly enhanced sensitivity. researchgate.net | GC-ECD |

| Silylation | BSTFA or MSTFA (+ TMCS) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability. sigmaaldrich.com | GC-MS, GC-FID |

Derivatization for Advanced Spectroscopic Probes

The 4-tert-butyl-2-fluorophenol structure can serve as a platform for the development of advanced spectroscopic probes. By chemically attaching chromophoric (color-absorbing) or fluorophoric (fluorescent) moieties, derivatives can be created that respond to specific chemical or physical stimuli, enabling their use as sensors.

The derivatization can occur at two main sites:

The Phenolic Oxygen: The hydroxyl group can be used to form an ether or ester linkage with a molecule that possesses desirable spectroscopic properties. For example, reacting the phenoxide of 4-tert-butyl-2-fluorophenol with a fluorophore containing a reactive alkyl halide (e.g., a bromomethylcoumarin) would yield a highly fluorescent ether derivative. The fluorescence of such probes can be sensitive to the local environment, such as polarity or pH.

The Aromatic Ring: Functional groups can be introduced onto the aromatic ring, as described in section 6.1, which can then be used to attach spectroscopic units. For instance, an amino-functionalized derivative could be coupled with a fluorophore containing an isothiocyanate or succinimidyl ester group. Alternatively, a borylated derivative could undergo Suzuki coupling with a halogenated chromophore to create a conjugated system with unique optical properties.

The design of these probes often relies on photophysical processes like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), where the binding of an analyte modulates the spectroscopic output of the molecule. While specific examples starting from 4-tert-butyl-2-fluorophenol are not extensively documented in readily available literature, the fundamental reactivity of the phenolic structure provides clear pathways for the rational design of such advanced probes.

| Derivatization Site | Reaction Type | Attached Moiety Class | Resulting Property | Potential Application |

|---|---|---|---|---|

| Phenolic Oxygen | Williamson Ether Synthesis | Coumarin, BODIPY | Fluorescence | Fluorescent labeling, environmental sensing |

| Aromatic Ring (via -NH₂) | Amide Bond Formation | Dansyl Chloride | Environment-sensitive Fluorescence | Polarity sensing |

| Aromatic Ring (via -B(OR)₂) | Suzuki Coupling | Halogenated Aromatic Chromophore | Extended π-conjugation, Colorimetric shift | Ion sensing, molecular switches |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

Phenol (B47542), 5-(1,1-dimethylethyl)-2-fluoro- is anticipated to serve as a crucial intermediate in multi-step organic synthesis. The presence of three distinct functional moieties—hydroxyl, tert-butyl, and fluoro groups—on the aromatic ring allows for a variety of selective chemical transformations. Fluorinated phenols, in general, are recognized as important precursors for the synthesis of a wide range of biologically active compounds. Current time information in Winnipeg, CA.researchgate.net The strategic placement of the fluorine atom can significantly influence the electronic properties and metabolic stability of the final products, a desirable trait in medicinal chemistry and agrochemical development. nih.gov

The hydroxyl group can be readily converted into other functional groups or used as a directing group for further substitutions on the aromatic ring. The tert-butyl group, due to its bulkiness, can provide steric hindrance, influencing the regioselectivity of subsequent reactions. This controlled reactivity is a key aspect in the synthesis of complex molecules where specific isomers are desired. cas.cz For instance, in multi-step syntheses, this compound could be a building block for pharmaceuticals or other specialty chemicals where the unique substitution pattern is a critical component of the target molecule's structure and function. acs.org

Building Block for Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a widely used strategy to enhance their biological activity and physicochemical properties. researchgate.netnih.gov Phenol, 5-(1,1-dimethylethyl)-2-fluoro- serves as a valuable building block for the construction of complex fluorinated organic molecules. Its structure provides a scaffold upon which additional complexity can be built, leading to the synthesis of novel agrochemicals, and other functional organic materials.

The reactivity of the phenol group allows for its derivatization to introduce further functionalities, while the fluorine atom imparts unique properties to the resulting molecules. The synthesis of complex fluorinated molecules often involves the use of such pre-fluorinated building blocks to avoid harsh fluorination conditions in later stages of the synthesis. cas.cz This approach is crucial for the preparation of molecules with sensitive functional groups.

Incorporation into Functional Materials and Polymers

The distinct properties of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- make it a candidate for incorporation into functional materials and polymers, where it can impart specific characteristics such as thermal stability, and altered electronic properties.

Sterically hindered phenols are well-known for their antioxidant properties and are widely used as stabilizers in polymers. researchgate.netresearchgate.netspecialchem.com The tert-butyl group in Phenol, 5-(1,1-dimethylethyl)-2-fluoro- provides the necessary steric hindrance to the hydroxyl group, which is characteristic of phenolic antioxidants. These antioxidants function by scavenging free radicals, thereby preventing the degradation of the polymer matrix. researchgate.netresearchgate.net

Below is a table of common sterically hindered phenolic antioxidants and their typical polymer applications, illustrating the potential role of compounds like Phenol, 5-(1,1-dimethylethyl)-2-fluoro-.

| Antioxidant Name | Polymer Applications |

| Butylated hydroxytoluene (BHT) | Polyolefins, Polystyrene, PVC |

| Irganox 1010 | Polyolefins, Polyamides, Polyesters |

| Irganox 1076 | Polyolefins, Styrenic polymers |

| Ethanox 330 | Polyolefins, Elastomers |

This table is for illustrative purposes and does not imply that Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is a direct replacement for these compounds.

Phenolic compounds can be utilized in the development of chemical sensors and catalysts. The hydroxyl group can act as a recognition site for specific analytes or as a coordination site for metal ions in catalytic systems. The fluorine and tert-butyl substituents on Phenol, 5-(1,1-dimethylethyl)-2-fluoro- can modulate the electronic properties and steric environment of the phenolic ring, which in turn can influence the selectivity and sensitivity of a sensor or the activity of a catalyst. For instance, fluorinated compounds have been explored in the development of fluorescent sensors. nih.gov While specific research on this compound is limited, its structure suggests potential for derivatization into more complex molecules for these advanced applications.

Precursor in Ligand Design for Organometallic Catalysis

The design of ligands is crucial for controlling the reactivity and selectivity of organometallic catalysts. Phenol, 5-(1,1-dimethylethyl)-2-fluoro- can serve as a precursor for the synthesis of novel ligands. The phenolic hydroxyl group provides a convenient handle for the introduction of coordinating groups, such as phosphines or amines.

The electronic and steric properties of the ligand can be fine-tuned by the presence of the fluoro and tert-butyl groups. The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal center, while the bulky tert-butyl group can create a specific steric environment around the metal, which can be beneficial for achieving high selectivity in catalytic reactions. The synthesis of ProPhenol ligands, for example, often starts from substituted phenols to create sophisticated catalytic systems. nih.gov

Application in Advanced Materials (e.g., optical materials, without detailing specific final products/performance)

Fluorinated organic materials have garnered significant interest for their potential applications in advanced materials, including optical materials. The introduction of fluorine can alter the electronic structure of a molecule, which can in turn affect its optical properties such as absorption and emission wavelengths. While specific studies detailing the use of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- in optical materials are not available, the general principles of molecular design for optical materials suggest that this compound could be a useful building block. researchgate.net Its derivatives could potentially be incorporated into larger conjugated systems to create materials with tailored optical properties for various applications.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current body of scientific literature contains very few direct studies on Phenol (B47542), 5-(1,1-dimethylethyl)-2-fluoro-. While the synthesis and properties of fluorinated and tert-butylated phenols are areas of active research, this particular isomer has received minimal specific attention. One study briefly mentions the isolation of 2-tert-butyl-5-fluorophenol (B6252698) as a minor byproduct, obtained in a 5% yield during a dual Brønsted/Lewis acid-catalyzed tert-butylation of 3-fluorophenol (B1196323) with di-tert-butylperoxide. nih.govchemrxiv.org This scarcity of dedicated research indicates that its chemical characterization, reaction pathways, and potential applications remain largely unexplored. The field is open for foundational research to establish its fundamental chemical and physical properties.

Emerging Synthetic Challenges and Opportunities

The development of efficient and selective synthetic routes to Phenol, 5-(1,1-dimethylethyl)-2-fluoro- presents both a challenge and an opportunity. Drawing inspiration from the synthesis of its isomer, 2-tert-butyl-4-fluorophenol, a potential pathway could involve the direct tert-butylation of 2-fluorophenol (B130384). However, controlling the regioselectivity of this Friedel-Crafts alkylation to favor substitution at the 5-position would be a significant hurdle, as steric and electronic factors would need to be carefully managed.

Alternative strategies might include a multi-step synthesis involving the introduction of the tert-butyl and fluoro groups onto the phenol ring in a controlled manner. The development of novel catalytic systems that can achieve high regioselectivity in the synthesis of polysubstituted phenols is a key area for future research. Success in this area would not only provide access to Phenol, 5-(1,1-dimethylethyl)-2-fluoro- for further study but also contribute to the broader field of synthetic organic chemistry.

Future Directions in Mechanistic Studies and Computational Modeling